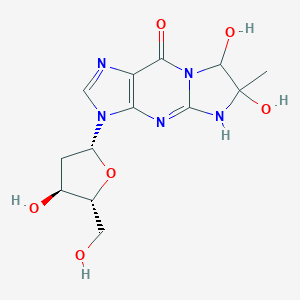

Methylglyoxal-deoxyguanosine adduct

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methylglyoxal-deoxyguanosine adduct is a type of DNA damage that is formed by the reaction of methylglyoxal, a reactive metabolite, with deoxyguanosine, a nucleotide base present in DNA. The formation of this adduct has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Aplicaciones Científicas De Investigación

Methylglyoxal-deoxyguanosine adduct has been extensively studied as a biomarker of DNA damage in various diseases, including cancer, diabetes, and neurodegenerative disorders. The adduct has been detected in various tissues and fluids, such as urine, blood, and saliva, and has been used as a diagnostic and prognostic tool for these diseases. The adduct has also been used as a target for developing drugs that can prevent or repair DNA damage.

Mecanismo De Acción

Methylglyoxal-deoxyguanosine adduct can cause DNA damage by interfering with DNA replication and transcription. The adduct can also induce mutations in the DNA sequence, leading to genetic instability and cellular dysfunction. The mechanism of action of the adduct is still under investigation, but it is believed to involve the formation of cross-links between DNA strands and the inhibition of DNA repair mechanisms.

Biochemical and Physiological Effects:

Methylglyoxal-deoxyguanosine adduct can have various biochemical and physiological effects on cells and tissues. The adduct can induce oxidative stress, inflammation, and apoptosis, leading to tissue damage and dysfunction. The adduct can also affect cellular signaling pathways, such as the insulin signaling pathway, leading to metabolic disorders and insulin resistance.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methylglyoxal-deoxyguanosine adduct has several advantages and limitations for lab experiments. The adduct can be easily synthesized and purified, making it a useful tool for studying DNA damage in vitro. The adduct can also be detected using various analytical techniques, such as mass spectrometry and ELISA. However, the adduct is unstable and can degrade over time, making it difficult to use in long-term experiments. The adduct can also be affected by various factors, such as pH and temperature, which can affect its stability and reactivity.

Direcciones Futuras

There are several future directions for research on methylglyoxal-deoxyguanosine adduct. One direction is to investigate the role of the adduct in various diseases, such as cancer and diabetes, and to develop drugs that can prevent or repair DNA damage. Another direction is to study the mechanism of action of the adduct and to identify the cellular pathways that are affected by the adduct. Finally, future research can focus on developing more sensitive and specific methods for detecting the adduct in biological samples, which can improve the accuracy of diagnosis and prognosis for various diseases.

Métodos De Síntesis

Methylglyoxal-deoxyguanosine adduct can be synthesized by reacting methylglyoxal with deoxyguanosine in vitro. The reaction can be carried out in the presence of a catalyst, such as sodium borohydride, to enhance the yield of the adduct. The adduct can be purified using various chromatographic techniques, such as HPLC or TLC.

Propiedades

Número CAS |

159062-85-8 |

|---|---|

Nombre del producto |

Methylglyoxal-deoxyguanosine adduct |

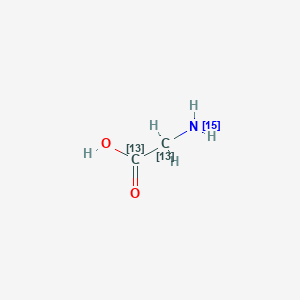

Fórmula molecular |

C13H17N5O6 |

Peso molecular |

339.3 g/mol |

Nombre IUPAC |

6,7-dihydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5,7-dihydroimidazo[1,2-a]purin-9-one |

InChI |

InChI=1S/C13H17N5O6/c1-13(23)11(22)18-10(21)8-9(15-12(18)16-13)17(4-14-8)7-2-5(20)6(3-19)24-7/h4-7,11,19-20,22-23H,2-3H2,1H3,(H,15,16)/t5-,6+,7+,11?,13?/m0/s1 |

Clave InChI |

FGUOIKXAPPJNLE-GFAWAZIOSA-N |

SMILES isomérico |

CC1(C(N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O)O)O |

SMILES |

CC1(C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O)O |

SMILES canónico |

CC1(C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O)O |

Sinónimos |

3-(2-deoxypentofuranosyl)-3,5,6,7-tetrahydro-6,7-dihydroxy-6-methyl-9H-imidazo(1,2-a)purin-9-one methylglyoxal-deoxyguanosine adduct MG-dG adduct |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)

![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)

![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)